

An In-depth Technical Guide to the Enzymatic Conversion of Methotrexate

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Compound of Interest					
Compound Name:	Metfol-B				
Cat. No.:	B126542	Get Quote			

A Note on "**Metfol-B**": The term "**Metfol-B**" does not correspond to a recognized metabolite of Methotrexate in the peer-reviewed scientific literature. It is possible that this term is a brand name, a less common synonym for a known metabolite, or a misinterpretation. This guide will focus on the well-documented enzymatic conversions of Methotrexate into its scientifically established metabolites.

Methotrexate (MTX) is a folate antagonist widely employed in the treatment of various cancers and autoimmune diseases.[1] Its therapeutic efficacy and toxicity are closely linked to its intracellular metabolism. The enzymatic conversion of Methotrexate is a critical area of study for understanding its mechanism of action, predicting patient response, and managing adverse effects. This technical guide provides a comprehensive overview of the core enzymatic pathways of Methotrexate metabolism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Key Enzymatic Pathways of Methotrexate Metabolism

The intracellular fate of Methotrexate is primarily governed by two opposing enzymatic processes: polyglutamation and deglutamation. Additionally, Methotrexate can be metabolized into other derivatives, such as 7-hydroxymethotrexate and 2,4-diamino-N(10)-methylpteroic acid (DAMPA).

1.1. Polyglutamation of Methotrexate

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Upon entering the cell, primarily via the reduced folate carrier (RFC), Methotrexate is converted to Methotrexate polyglutamates (MTX-PGs) by the enzyme folylpolyglutamate synthetase (FPGS).[2] This process involves the sequential addition of two to seven glutamate residues to the parent drug.[2][3]

The polyglutamated forms of Methotrexate are crucial for its therapeutic activity for several reasons:

- Intracellular Retention: MTX-PGs are less readily transported out of the cell, leading to a prolonged intracellular half-life.[2]
- Enhanced Enzyme Inhibition: MTX-PGs are more potent inhibitors of key enzymes in the
 folate pathway, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TYMS),
 compared to the parent drug.[4][5] They also potently inhibit 5-aminoimidazole-4carboxamide ribonucleotide (AICAR) transformylase (ATIC), contributing to the antiinflammatory effects of Methotrexate.[2]

The activity of FPGS is a major determinant of the intracellular concentration of MTX-PGs and, consequently, patient response to Methotrexate therapy.[6][7]

1.2. Deglutamation of Methotrexate Polyglutamates

The process of polyglutamation is reversed by the enzyme gamma-glutamyl hydrolase (GGH), which removes the glutamate residues from MTX-PGs.[2][6] This conversion of MTX-PGs back to the monoglutamate form facilitates the efflux of the drug from the cell.[8] The balance between FPGS and GGH activity is therefore critical in determining the steady-state levels of intracellular MTX-PGs.[8]

1.3. Formation of 7-Hydroxymethotrexate (7-OH-MTX)

A major metabolite of Methotrexate is 7-hydroxymethotrexate, formed through the 7-oxidation of the parent drug, a reaction catalyzed by hepatic aldehyde oxidases.[9][10] While 7-OH-MTX does not inhibit thymidylate synthase, it can undergo polyglutamation, and its accumulation has been associated with Methotrexate toxicity, particularly nephrotoxicity, due to its lower solubility. [5][9][11] The liver is a primary site for the formation of 7-OH-MTX.[12]

1.4. Formation of 2,4-diamino-N(10)-methylpteroic acid (DAMPA)



Another metabolite of Methotrexate is 2,4-diamino-N(10)-methylpteroic acid (DAMPA).[1] DAMPA is formed through the cleavage of the C9-N10 bond of Methotrexate. This conversion can be mediated by the enzyme carboxypeptidase-G2 (glucarpidase), which is used as a rescue agent in cases of high-dose Methotrexate toxicity.[13] DAMPA is considered non-cytotoxic and is eliminated more rapidly than Methotrexate.[13][14]

Quantitative Data on Methotrexate Metabolism

The following tables summarize key quantitative data related to the enzymatic conversion of Methotrexate and its metabolites.

Table 1: Pharmacokinetic Parameters of Methotrexate Metabolites

Metabolite	Parameter	Value	Species	Source
DAMPA	Mean Clearance	1.9 L/kg/h	Rhesus monkeys	[14][15]
DAMPA	Mean Terminal Half-life	51 minutes	Rhesus monkeys	[14][15]
7-OH-MTX	Biliary Elimination Half- life	29.4 minutes	Rat	[12]
MTX	Biliary Elimination Half- life (initial phase)	23.1 minutes	Rat	[12]
MTX	Biliary Elimination Half- life (second phase)	86.4 minutes	Rat	[12]

Table 2: In Vitro IC50 Values of DAMPA



Cell Line/Strain	Condition	IC50 Value	Source
Folic acid-sensitive malaria strain	Physiological folic acid	446 nM	[15][16]
Highly resistant malaria strain	Physiological folic acid	812 nM	[15][16]

Experimental Protocols

The analysis of Methotrexate and its metabolites is crucial for therapeutic drug monitoring and research. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a widely used and sensitive method.

3.1. Sample Preparation from Plasma

A common method for extracting Methotrexate and its metabolites from plasma is protein precipitation.

- Objective: To remove proteins from plasma samples that can interfere with the analysis.
- Procedure:
 - To a small volume of plasma (e.g., 10-20 μL), add a protein precipitating agent such as a mixture of methanol and acetonitrile (1:1).[17][18]
 - Vortex the mixture to ensure thorough mixing and precipitation of proteins.
 - Centrifuge the sample at high speed to pellet the precipitated proteins.
 - Collect the supernatant containing Methotrexate and its metabolites for injection into the LC-MS/MS system.[18]

3.2. HPLC-MS/MS Analysis

 Objective: To separate and quantify Methotrexate and its metabolites with high sensitivity and specificity.

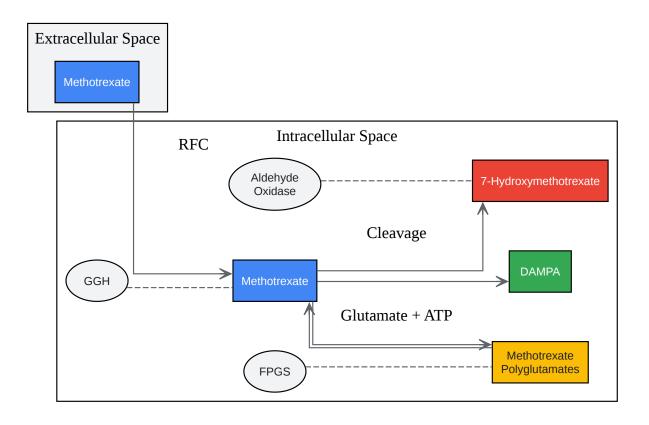


- Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).[18]
- · Chromatographic Separation:
 - Column: A reverse-phase C18 column is commonly used.[17][19]
 - Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[17]
 - Flow Rate: A typical flow rate is around 0.5 mL/min.[17]
- Mass Spectrometric Detection:
 - Ionization: Positive electrospray ionization (ESI+) is generally used.[18]
 - Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[20]
 - Example Mass Transitions (m/z):
 - Methotrexate: 455.11 → 308.3[20]
 - 7-OH-MTX: 471.14 → 324.3[20]
 - Internal Standard (e.g., MTX-13C, 2H3): 459.1 → 312.3[20]

Visualizations

4.1. Signaling Pathways



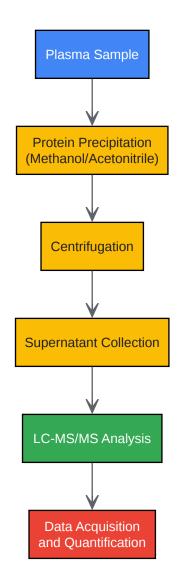


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Caption: Enzymatic metabolism of Methotrexate.

4.2. Experimental Workflows





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Caption: Workflow for MTX metabolite analysis.

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